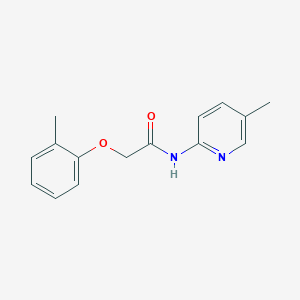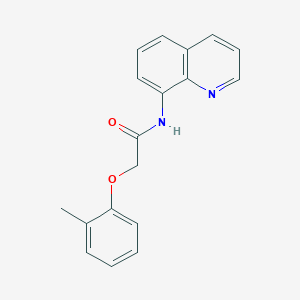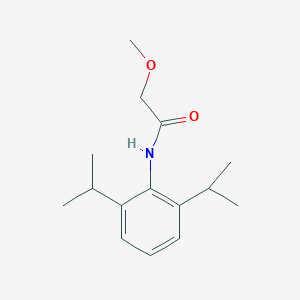![molecular formula C18H28N2O B310325 N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B310325.png)
N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide, also known as lidocaine, is a local anesthetic that has been widely used in medical and dental procedures since its discovery in 1943. Lidocaine is a member of the amide class of local anesthetics and is commonly used for its rapid onset and long duration of action. The purpose of
作用机制
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals. It also has a weak affinity for potassium channels, which can contribute to its anti-inflammatory effects. Lidocaine is metabolized in the liver and excreted in the urine.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects. It can cause vasodilation and hypotension, as well as changes in heart rate and cardiac output. Lidocaine can also affect respiratory function and cause respiratory depression at high doses. In addition, N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide has been shown to have anti-inflammatory and anti-nociceptive effects.
实验室实验的优点和局限性
Lidocaine is a widely used local anesthetic in lab experiments due to its rapid onset and long duration of action. It is also relatively safe and has a low potential for toxicity when used at therapeutic doses. However, N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution.
未来方向
There are a number of potential future directions for N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of chronic pain and inflammation. Finally, this compound's effects on ion channels and membrane potential continue to be an area of active research.
合成方法
Lidocaine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form N-(2,6-dimethylphenyl)-2-cyclohexylglycinamide. Finally, this compound is reacted with diethylamine to form N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide.
科学研究应用
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been used in research to investigate the effects of local anesthetics on ion channels and membrane potential. Lidocaine has been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential therapeutic agent for the treatment of chronic pain.
属性
分子式 |
C18H28N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)-2-methylphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-20(5-2)16-11-12-17(14(3)13-16)19-18(21)15-9-7-6-8-10-15/h11-13,15H,4-10H2,1-3H3,(H,19,21) |
InChI 键 |
QTOQBOYGLJVVCV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCCCC2)C |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)